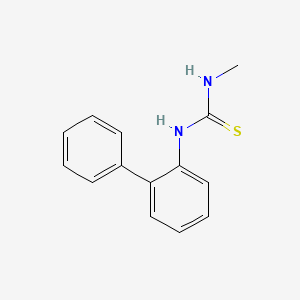

1-Biphenyl-2-yl-3-methylthiourea

Description

Overview of Thiourea (B124793) Derivatives in Contemporary Chemical Research

Thiourea and its derivatives are a class of organosulfur compounds that have garnered considerable attention in various fields of chemical research. nih.gov Structurally similar to ureas with the oxygen atom replaced by a sulfur atom, thioureas exhibit a distinct and versatile chemical reactivity. beilstein-journals.orggoogle.com This has led to their widespread investigation and use in medicinal chemistry, agriculture, and materials science. nih.govbeilstein-journals.org

In the realm of medicinal chemistry, thiourea derivatives have been explored for a wide array of biological activities. nih.gov Their ability to engage in hydrogen bonding and coordinate with metal ions makes them effective inhibitors for various enzymes. chemicalbook.com In agriculture, certain thiourea derivatives have been developed as pesticides and plant growth regulators. beilstein-journals.orggoogle.com Furthermore, their capacity to act as ligands for a variety of metal ions has made them valuable in the development of novel catalysts and functional materials. nih.gov The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate, which adds to their appeal as versatile building blocks in organic synthesis. google.com

Significance of Substituted Biphenyl (B1667301) Moieties in Organic Synthesis

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in organic chemistry. This structural motif is present in numerous natural products, pharmaceuticals, and advanced materials. The substitution pattern on the biphenyl rings can significantly influence the molecule's three-dimensional shape, electronic properties, and biological activity. The controlled synthesis of substituted biphenyls is, therefore, a key focus in organic synthesis.

Modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have revolutionized the synthesis of biphenyl derivatives, allowing for the efficient and selective formation of the biaryl bond under mild conditions. chemicalbook.com This has enabled chemists to create a vast library of substituted biphenyls for various applications. The biphenyl moiety can act as a rigid spacer, a pharmacophore, or a chiral auxiliary, highlighting its versatility in the design of complex organic molecules.

Rationale for Investigating 1-Biphenyl-2-yl-3-methylthiourea

The decision to investigate this compound stems from a rational design approach that seeks to synergistically combine the advantageous properties of both the thiourea and the substituted biphenyl functionalities. The thiourea group is known for its potential biological activities and its ability to chelate metal ions. beilstein-journals.org The biphenyl-2-yl substituent introduces a bulky and conformationally influential group.

The primary rationale for studying this specific compound is to explore how the biphenyl moiety modulates the inherent properties of the methylthiourea core. It is hypothesized that the biphenyl group will influence the compound's solubility, lipophilicity, and steric profile, which in turn could fine-tune its biological activity or its coordination behavior with metal ions. The specific placement of the thiourea group at the 2-position of the biphenyl ring is expected to create a unique spatial arrangement that could lead to selective interactions with biological targets or novel catalytic properties when complexed with a metal.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

A review of the current scientific literature indicates that this compound is a relatively underexplored compound. While there is extensive research on various thiourea and biphenyl derivatives, specific studies focusing on this particular molecule are scarce. This presents a significant opportunity for new research to fill this knowledge gap.

Several key questions regarding this compound remain unaddressed:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? What are its detailed spectroscopic and crystallographic characteristics?

Biological Activity: Does this compound exhibit any significant biological activity, for instance, as an enzyme inhibitor, an antimicrobial agent, or an anticancer agent? How does the biphenyl substituent influence this activity compared to simpler alkyl or aryl thioureas?

Coordination Chemistry: How does this compound coordinate with different transition metals? What are the structures and potential catalytic applications of the resulting metal complexes?

Structure-Activity Relationships: How do modifications to the biphenyl ring (e.g., adding further substituents) or the thiourea group affect the compound's properties and potential applications?

Addressing these questions through systematic investigation will undoubtedly provide valuable insights into the chemical behavior of this intriguing molecule and could pave the way for its application in various scientific and technological fields.

Data Tables

Table 1: Examples of Biological Activities of Thiourea Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | beilstein-journals.org |

| Antiviral | |

| Antibacterial | |

| Antifungal | beilstein-journals.org |

Table 2: Applications of Substituted Biphenyl Moieties

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Core structure in various drugs | |

| Agrochemicals | Active ingredient in pesticides | |

| Materials Science | Building block for liquid crystals and polymers |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(2-phenylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFLICIRVKOUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Insights for 1 Biphenyl 2 Yl 3 Methylthiourea

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The creation of N,N'-disubstituted thioureas can be achieved through several reliable methods. The most prominent of these is the coupling of amines with isothiocyanates, a reaction celebrated for its efficiency and broad applicability.

Amine-Isothiocyanate Coupling Methodologies

The reaction between an amine and an isothiocyanate stands as the most common and straightforward method for synthesizing N,N'-disubstituted thioureas. rsc.orgnih.govresearchgate.netnih.gov This "click-type" reaction is characterized by its high yields and operational simplicity, often proceeding smoothly under mild conditions. nih.gov The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This methodology is highly versatile, accommodating a wide range of amines and isothiocyanates with various electronic and steric properties. nih.gov For instance, the synthesis of thiourea-tethered C-glycosyl amino acids has been successfully achieved by reacting peracetylated glycosylmethyl isothiocyanates with an amine-functionalized amino acid, demonstrating the broad scope of this coupling reaction. rsc.orgnih.govresearchgate.net

Mechanochemical approaches, such as manual grinding or automated ball milling, have also been employed for the amine-isothiocyanate coupling, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. nih.gov These methods have been shown to produce quantitative yields of N,N'-disubstituted thioureas in a significantly reduced reaction time. nih.gov

Alternative Synthetic Approaches to Thiourea (B124793) Scaffolds

While the amine-isothiocyanate coupling is prevalent, several alternative methods for constructing the thiourea core exist. One notable approach involves the condensation of an amine with carbon disulfide. nih.govorganic-chemistry.org This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine molecule to yield the thiourea product. nih.gov

Another method utilizes a bench-stable solid reagent, (Me4N)SCF3, for the rapid and efficient conversion of primary amines to isothiocyanates, which can then be used to synthesize unsymmetrical thioureas. acs.org This protocol is lauded for its operational simplicity and high functional group tolerance. acs.org Additionally, the reaction of N,N'-di-Boc-substituted thiourea with alkyl and aryl amines in the presence of a base and trifluoroacetic anhydride (B1165640) provides an efficient route to disubstituted thioureas. researchgate.netresearchgate.net This method is compatible with various functional groups, including amides, esters, and hydroxyl groups. researchgate.netresearchgate.net Symmetrical N,N'-disubstituted thioureas can also be synthesized from amines and carbon disulfide using a heterogeneous ZnO/Al2O3 composite catalyst. acs.org

Precursor Synthesis and Functionalization Relevant to 1-Biphenyl-2-yl-3-methylthiourea

The synthesis of the target compound, this compound, necessitates the preparation of its key precursors: 2-aminobiphenyl (B1664054) and methyl isothiocyanate.

Preparation of 2-aminobiphenyl and Methyl Isothiocyanate Derivatives

2-aminobiphenyl is primarily synthesized through the reduction of 2-nitrobiphenyl. chemicalbook.comwikipedia.org This reduction can be effectively carried out using methods such as hydrogenation. chemicalbook.comwikipedia.org An alternative, though less common, synthetic route involves the recyclization of N-alkyl-2-benzylpyridinium salts in the presence of an aqueous alkylamine sulfite (B76179) solution. tandfonline.comtandfonline.com More recent developments include methods starting from polyaniline derivatives and phenylhydrazine (B124118) derivatives catalyzed by a phthalocyanine (B1677752) metal complex. google.com

Methyl isothiocyanate (MITC) can be prepared through several routes. Industrially, the main method is the thermal rearrangement of methyl thiocyanate. wikipedia.org Another significant industrial method involves the reaction of methylamine (B109427) with carbon disulfide, followed by oxidation of the resulting dithiocarbamate. wikipedia.orggoogle.com For laboratory-scale synthesis, a common method is the reaction of methylamine with carbon disulfide to form methyldithiocarbamic acid, which is then decomposed, for example, by reaction with ethyl chlorocarbonate. orgsyn.org A patented method describes the reaction of methyl-chloro-carbonate with an alkali metal or ammonium (B1175870) salt of N-methyl-dithiocarbamic acid. google.com

Functional Group Transformations for Structural Diversity

The structural diversity of the final thiourea product can be greatly enhanced by introducing various functional groups onto the precursor molecules. For instance, derivatives of 2-aminobiphenyl can be prepared through Suzuki coupling reactions between a substituted 3-bromo-2-methylbenzoic acid and a phenyl-substituted boric acid or borate, followed by reduction. google.com This allows for the introduction of a wide array of substituents on the biphenyl (B1667301) ring system.

Similarly, the isothiocyanate precursor can be varied. While methyl isothiocyanate is the focus for the target compound, a broad range of other isothiocyanates can be synthesized and used to create a library of thiourea derivatives. The synthesis of isothiocyanates from primary amines using reagents like (Me4N)SCF3 offers a versatile route to functionalized isothiocyanates. acs.org

Reaction Mechanism Elucidation for the Formation of this compound

The formation of this compound from 2-aminobiphenyl and methyl isothiocyanate follows a well-established nucleophilic addition mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group in 2-aminobiphenyl on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in methyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the primary amine is attracted to the electron-deficient carbon of the isothiocyanate. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

This nucleophilic attack results in the formation of a transient, zwitterionic intermediate. In this intermediate, the nitrogen atom from the 2-aminobiphenyl bears a formal positive charge, and the sulfur atom of the original isothiocyanate group carries a formal negative charge.

The reaction then proceeds through a rapid proton transfer. A proton is transferred from the positively charged nitrogen atom to the negatively charged sulfur atom. This intramolecular proton transfer neutralizes the charges and leads to the formation of the stable thiourea product, this compound.

Optimization of Reaction Parameters and Yield Enhancement Techniques

The synthesis of this compound would proceed via the nucleophilic addition of the amino group of 2-aminobiphenyl to the electrophilic carbon atom of methyl isothiocyanate. The general reaction is as follows:

C12H11N + CH3NCS → C14H14N2S

To enhance the yield of this reaction, a series of optimization studies would be necessary. These studies would likely focus on the following aspects:

Solvent Effects: The choice of solvent can significantly influence the rate and yield of the reaction. A range of solvents with varying polarities would be tested. Apolar solvents like toluene (B28343) or hexane, polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), and polar protic solvents like ethanol (B145695) or methanol (B129727) could be evaluated. The ideal solvent would facilitate the dissolution of both reactants while promoting the desired reaction pathway and minimizing side reactions.

Temperature Control: The reaction temperature is a critical parameter. While many thiourea syntheses proceed efficiently at room temperature, heating the reaction mixture can often increase the reaction rate. However, excessive heat may lead to the decomposition of the reactants or the product, or promote the formation of unwanted byproducts. Therefore, an optimal temperature profile would need to be determined experimentally, likely ranging from room temperature up to the reflux temperature of the chosen solvent.

Reaction Time: The duration of the reaction is another important factor. The reaction would be monitored over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the consumption of the starting materials is maximized and the formation of the product has plateaued. This ensures the reaction goes to completion without unnecessary energy expenditure or potential for product degradation over extended periods.

Catalysis: While the reaction between an amine and an isothiocyanate often proceeds without a catalyst, the use of a catalyst can sometimes accelerate the reaction and improve the yield, especially if one of the reactants is particularly unreactive. Both acid and base catalysts could be explored. A mild acid catalyst might protonate the isothiocyanate, increasing its electrophilicity. Conversely, a base could deprotonate the amine, increasing its nucleophilicity. The selection of an appropriate catalyst and its concentration would be a key area of investigation.

A hypothetical study to optimize the synthesis of this compound might generate data similar to that presented in the tables below. These tables are illustrative and based on general principles of chemical reaction optimization.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 80 | 6 | 75 |

| 2 | Acetonitrile | 80 | 6 | 85 |

| 3 | DMF | 80 | 6 | 82 |

| 4 | THF | 65 | 6 | 88 |

| 5 | Ethanol | 78 | 6 | 70 |

Reaction conditions: 2-aminobiphenyl (1 mmol), methyl isothiocyanate (1.1 mmol) in solvent (10 mL).

Based on this hypothetical data, THF appears to be the most effective solvent for this reaction under the tested conditions.

Table 2: Effect of Temperature on the Yield of this compound in THF

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 25 (Room Temp) | 12 | 75 |

| 2 | 40 | 8 | 85 |

| 3 | 50 | 6 | 92 |

| 4 | 65 (Reflux) | 4 | 95 |

Reaction conditions: 2-aminobiphenyl (1 mmol), methyl isothiocyanate (1.1 mmol) in THF (10 mL).

This data suggests that running the reaction at the reflux temperature of THF provides the highest yield in the shortest amount of time.

Further research would be required to validate these hypothetical optimization parameters and to fully characterize the synthetic pathway for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Biphenyl 2 Yl 3 Methylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Biphenyl-2-yl-3-methylthiourea, distinct signals corresponding to the various protons are anticipated. The aromatic protons of the biphenyl (B1667301) group are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The complex coupling patterns in this region would arise from spin-spin interactions between adjacent protons on the two phenyl rings. The protons on the substituted phenyl ring will likely exhibit more complex splitting patterns due to restricted rotation around the C-N bond and the influence of the methylthiourea group.

The N-H protons of the thiourea (B124793) moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. These signals could range from δ 8.0 to δ 10.0 ppm. The methyl group protons (-CH₃) attached to the thiourea nitrogen would give rise to a sharp singlet in the upfield region, likely around δ 2.5-3.5 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (Biphenyl) | 7.0 - 8.5 | Multiplet | - |

| N-H (Thiourea) | 8.0 - 10.0 | Broad Singlet | - |

| N-CH₃ (Methyl) | 2.5 - 3.5 | Singlet | - |

Note: These are predicted values based on analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atom of the thiocarbonyl group (C=S) is expected to be the most downfield signal, typically appearing in the range of δ 180-190 ppm. The aromatic carbons of the biphenyl moiety would resonate between δ 120 and 150 ppm, with the quaternary carbons (those directly attached to other non-hydrogen atoms) showing distinct chemical shifts. For instance, the carbon atom of the biphenyl group attached to the nitrogen of the thiourea would be influenced by the electronegativity of the nitrogen. The methyl carbon (-CH₃) would appear at the most upfield region of the spectrum, generally between δ 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 180 - 190 |

| Aromatic-C (Biphenyl) | 120 - 150 |

| N-CH₃ (Methyl) | 30 - 40 |

Note: These are predicted values based on analogous structures.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in tracing the connectivity of the protons within each of the phenyl rings of the biphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each protonated carbon in the biphenyl rings and the methyl group.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. In the FTIR and Raman spectra of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the thiourea group are expected in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic biphenyl group would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹.

A key vibrational mode is the C=S (thiocarbonyl) stretch, which is expected to appear in the region of 1200-1400 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region (below 1600 cm⁻¹). The aromatic C=C stretching vibrations of the biphenyl rings would give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FTIR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C=S Stretch | 1200 - 1400 |

Note: These are predicted values based on the functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₄H₁₄N₂S), the expected exact mass can be calculated. An HRMS analysis would provide a measured mass with high accuracy (typically to four or five decimal places), which should match the calculated theoretical mass, thereby confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural information. Key fragments would likely correspond to the loss of the methylthiourea side chain, cleavage of the biphenyl bond, and other characteristic fragmentations of the thiourea and biphenyl moieties. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be a prominent feature.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₄H₁₄N₂S + H]⁺ | 243.0956 |

| [C₁₄H₁₄N₂S + Na]⁺ | 265.0775 |

Note: Calculated for the most abundant isotopes.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and its Analogues

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not readily found in the searched literature, analysis of analogues such as 1-(biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea provides valuable insights. rsc.org

An SCXRD study of this compound would be expected to reveal a non-planar conformation. The dihedral angle between the two phenyl rings of the biphenyl group would be a key structural parameter. The thiourea moiety itself has a characteristic geometry, and its orientation relative to the biphenyl group would be determined. Intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom of the thiourea, would play a significant role in the crystal packing. These interactions dictate the supramolecular architecture of the compound in the solid state.

Table 5: Illustrative Crystallographic Data for a Thiourea Analogue

| Parameter | Value for 1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea rsc.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.154(2) |

| b (Å) | 9.4509(18) |

| c (Å) | 17.471(3) |

| β (°) | 118.133(9) |

| V (ų) | 1769.7(5) |

Note: This data is for an analogous compound and serves as an illustration of the type of information obtained from an SCXRD analysis.

Determination of Molecular Conformation and Geometry in the Solid State

The solid-state conformation of thiourea derivatives is characterized by the spatial arrangement of their constituent groups. In analogues containing a substituted phenyl ring and a thiourea moiety, the geometry is typically non-planar. The thiourea backbone itself (S=C-N-C) tends to adopt a specific conformation, which is often stabilized by intramolecular hydrogen bonds. For instance, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the central carbon atom of the thiourea group exhibits a trigonal–planar geometry, with the sum of bond angles around it being exactly 360.0°. nih.gov This planarity is a common feature in thiourea derivatives.

The molecular geometry is defined by specific bond lengths and angles. In related aryl-substituted thioureas, the C=S double bond distance is typically around 1.69 Å, while the C-N bond lengths within the thiourea core are in the range of 1.34 Å to 1.37 Å. nih.gov The substitution of a methyl group on one of the nitrogen atoms is expected to result in predictable bond lengths and angles, consistent with sp² and sp³ hybridization of the involved carbon and nitrogen atoms.

Based on data from analogous structures, the expected bond parameters for this compound are summarized in the table below.

Table 1: Selected Bond Lengths and Angles Based on Analogous Thiourea Structures

| Parameter | Expected Value (Analogues) | Reference Compound Type |

|---|---|---|

| C=S Bond Length | ~1.69 Å | Aryl-substituted thioureas nih.gov |

| C-N (thiourea) Bond Length | 1.34 - 1.37 Å | Aryl-substituted thioureas nih.gov |

| C-N (aryl) Bond Length | ~1.42 Å | Aryl-substituted thioureas nih.gov |

| Angle around C (thiourea) | ~120° | Aryl-substituted thioureas nih.gov |

Analysis of Crystal Packing and Supramolecular Synthons

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In thiourea derivatives, hydrogen bonding and other weak interactions play a pivotal role in forming stable, three-dimensional supramolecular architectures. nih.govacs.org The term "supramolecular synthon" refers to a robust and predictable pattern of intermolecular interactions. researchgate.netscilit.com

For this compound, the N-H protons of the thiourea group are expected to act as hydrogen bond donors, while the sulfur atom is an effective hydrogen bond acceptor. This can lead to the formation of intermolecular N-H···S hydrogen bonds, which often result in the creation of centrosymmetric dimers. This is a common and stable motif observed in the crystal structures of many thiourea derivatives. nih.gov

Dihedral Angle Analysis of Aromatic Rings and Thiourea Moiety

The three-dimensional structure of this compound is largely defined by the dihedral angles between its planar components. The most significant of these is the twist angle between the two phenyl rings of the biphenyl group. Due to steric hindrance between the ortho-hydrogens, biphenyl itself is not planar in the gas or solution phase, exhibiting a dihedral angle of approximately 45°. libretexts.orgwestmont.edu In the solid state, this angle can vary depending on crystal packing forces and the nature of substituents. For 2-substituted biphenyls, this twist can be even more pronounced. westmont.eduresearchgate.net

The table below presents typical dihedral angles observed in related biphenyl and thiourea compounds, which can be used to predict the conformation of this compound.

Table 2: Typical Dihedral Angles in Biphenyl and Thiourea Derivatives

| Dihedral Angle | Typical Range/Value (Analogues) | Reference Compound Type |

|---|---|---|

| Between Phenyl Rings of Biphenyl | ~35° - 55° | Substituted Biphenyls libretexts.orgwestmont.edu |

| Thiourea Plane vs. Aryl Ring Plane | Variable, often non-coplanar | Aryl-substituted thioureas |

The specific dihedral angles in this compound will be a result of the balance between the electronic effects favoring planarity (π-conjugation) and the steric hindrance from the ortho-substituent on the biphenyl ring and the methyl group on the thiourea nitrogen. libretexts.org

Computational Chemistry and Quantum Mechanical Studies of 1 Biphenyl 2 Yl 3 Methylthiourea

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for studying molecules of this size. Calculations are typically performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to provide a robust description of the electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular structure. This is achieved by finding the geometry that corresponds to a minimum on the potential energy surface. For 1-Biphenyl-2-yl-3-methylthiourea, this process involves careful consideration of the rotational freedom around the C-N bonds of the thiourea (B124793) backbone and the C-C bond of the biphenyl (B1667301) group.

The optimization reveals key structural parameters. The thiourea unit (S=C-N-C) is generally planar due to resonance, and the bond lengths and angles reflect a hybrid of single and double bond character. The dihedral angle between the two phenyl rings of the biphenyl moiety is of particular interest, as it is influenced by the steric hindrance imposed by the adjacent thiourea group. In similar N-aryl substituted thioureas, this angle can deviate significantly from the ideal conformation observed in unsubstituted biphenyl.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C=S stretching, and aromatic C-H bending, which are characteristic of the compound's functional groups.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data) (Based on DFT/B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C=S Bond Length | 1.685 |

| C-N (Thioamide) Bond Lengths | 1.375, 1.390 |

| N-H Bond Length | 1.012 |

| Biphenyl C-C Bridge Bond Length | 1.489 |

| C=S-N-C Dihedral Angle | ~180 (trans) |

| Biphenyl Phenyl-Phenyl Dihedral Angle | ~55-65 |

Note: The data presented in this table is illustrative and represents typical values for similar thiourea derivatives found in computational studies. Actual values for this compound would require specific calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. marmara.edu.tr A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.

For this compound, the HOMO is typically localized on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is often distributed over the π-system of the aromatic biphenyl group, which can accommodate additional electron density. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.60 |

Note: The data presented in this table is illustrative and represents typical values for similar thiourea derivatives found in computational studies. Actual values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red) localized around the electronegative sulfur and nitrogen atoms of the thiourea group. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the N-H groups, indicating their acidic nature and susceptibility to nucleophilic attack. The aromatic rings of the biphenyl group would show a more neutral potential (green), with slight negative potential above and below the plane of the rings due to the π-electron cloud.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Due to the presence of several single bonds, this compound possesses significant conformational flexibility. The rotation around the C(aryl)-N and C(methyl)-N bonds can lead to different spatial arrangements (conformers). Thiourea derivatives are known to exist in different conformations, such as Z,Z, E,Z, or E,E, referring to the orientation of the substituents relative to the C=S bond. marmara.edu.trresearchgate.net

A thorough conformational analysis can be performed to identify the most stable conformers and the energy barriers between them. This often involves a systematic scan of the potential energy surface by rotating key dihedral angles. For more complex flexibility, molecular dynamics (MD) simulations can be employed. MD simulations model the atomic motions over time, allowing the molecule to explore its conformational space and identify the most populated (lowest energy) states under specific conditions of temperature and pressure. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of adjacent groups. For instance, the interaction between the nitrogen lone pair (n) and the π* orbital of the C=S bond is a key contributor to the stability of the thioamide group. Similarly, interactions between the π orbitals of the biphenyl ring and the thiourea moiety can be analyzed. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. A higher E(2) value indicates a more significant charge transfer and a stronger stabilizing interaction.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S) | π(C-N) | 15.2 | Lone Pair -> Antibonding π |

| LP (N-H) | π(C=S) | 45.5 | Lone Pair -> Antibonding π |

| π (Phenyl) | π(Phenyl) | 20.8 | π -> π (Intra-ring) |

| π (Phenyl) | σ*(C-N) | 3.1 | π -> Antibonding σ |

Note: The data presented in this table is illustrative and represents typical values for similar thiourea derivatives found in computational studies. E(2) estimates the stabilization energy from the donor-acceptor interaction. Actual values for this compound would require specific calculations.

Intermolecular Interactions and Supramolecular Assembly in 1 Biphenyl 2 Yl 3 Methylthiourea Systems

Aromatic Interactions: π-π Stacking and C-H···π Interactions

The biphenyl (B1667301) group in 1-Biphenyl-2-yl-3-methylthiourea is expected to facilitate aromatic interactions. π-π stacking, involving the face-to-face arrangement of the phenyl rings, is a common feature in the crystal structures of aromatic compounds and contributes significantly to the lattice energy. Additionally, C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the electron-rich π-system of a phenyl ring, are also anticipated. The specific geometries and energetic contributions of these interactions are dependent on the crystal packing, which has not been determined for this compound.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs would exhibit distinct intermolecular interactions and, consequently, different physical properties.

Furthermore, the hydrogen bonding capabilities of the thiourea (B124793) group make this compound a prime candidate for co-crystallization studies. By introducing a suitable co-former molecule that can participate in complementary hydrogen bonding, it would be possible to design novel multi-component crystals with tailored structures and properties. To date, no studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature.

Coordination Chemistry of 1 Biphenyl 2 Yl 3 Methylthiourea As a Ligand

Synthesis and Characterization of Metal Complexes with 1-Biphenyl-2-yl-3-methylthiourea

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. Common solvents used for the synthesis of thiourea-based metal complexes include ethanol (B145695), methanol (B129727), and acetone.

For instance, a general procedure for the synthesis of a transition metal complex of this compound could involve dissolving the ligand in a warm ethanolic solution and adding a solution of the metal chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂) dropwise with stirring. The resulting mixture is then refluxed for a period, after which the complex precipitates upon cooling or solvent evaporation. The solid product is typically collected by filtration, washed with the solvent, and dried.

The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is crucial for determining the empirical formula and the ligand-to-metal ratio in the complex. Molar conductivity measurements in solvents like DMF or DMSO can help to establish whether the complexes are electrolytic or non-electrolytic in nature.

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for elucidating the coordination mode of the ligand. Further details on the spectroscopic characterization are provided in section 6.2.2.

Ligand Binding Modes and Coordination Geometries in Metal Complexes

This compound is a versatile ligand capable of adopting various binding modes, primarily dictated by the nature of the metal ion, the reaction conditions, and the steric hindrance imposed by the bulky biphenyl (B1667301) group.

Thiourea (B124793) derivatives can coordinate to metal ions in several ways. The most common modes of coordination for N,N'-disubstituted thioureas are:

Monodentate Coordination: In this mode, the ligand coordinates to the metal center exclusively through the sulfur atom of the thiocarbonyl group (C=S). This is a frequent coordination mode, particularly for soft metal ions that have a high affinity for sulfur. In such complexes, the ligand acts as a neutral molecule.

Bidentate Coordination: this compound can also act as a bidentate ligand by coordinating through both the sulfur atom and one of the nitrogen atoms. This results in the formation of a stable chelate ring. Bidentate coordination often occurs after the deprotonation of the nitrogen atom, leading to an anionic ligand that forms a neutral complex with a metal(II) ion. The steric bulk of the biphenyl group may influence which nitrogen atom participates in chelation.

The coordination of N-phenylmorpholine-4-carbothioamide (HPMCT) with various bivalent metal ions has been shown to result in either monodentate coordination via the sulfur atom or bidentate chelation through both sulfur and nitrogen atoms. mdpi.com Similarly, N,N'-disubstituted thiourea ligands have been observed to coordinate to Cu(I) through the sulfur atom in a terminal monodentate fashion. researchgate.net

Spectroscopic techniques provide valuable insights into the coordination behavior of this compound upon complexation.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes reveals characteristic shifts in vibrational frequencies that indicate coordination.

The ν(C=S) stretching vibration, typically observed in the 700-800 cm⁻¹ region for the free ligand, often shifts to a lower frequency upon coordination through the sulfur atom. This shift is attributed to the weakening of the C=S double bond upon donation of electron density to the metal center.

The ν(C-N) stretching vibrations, usually found in the 1400-1500 cm⁻¹ range, may shift to higher frequencies in the complexes. This is indicative of an increase in the C-N bond order, which is consistent with the delocalization of electron density within the thiourea backbone upon coordination.

The ν(N-H) stretching frequency, appearing as a broad band around 3200-3400 cm⁻¹, can provide information about the involvement of the nitrogen atoms in coordination. A shift in this band or its disappearance (in the case of deprotonation for bidentate coordination) is a strong indicator of N-coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of diamagnetic metal complexes in solution.

In the ¹H NMR spectrum, the chemical shift of the N-H protons is particularly informative. A downfield shift of the N-H resonance upon complexation suggests the involvement of the nitrogen atom in coordination or at least a change in its electronic environment.

In the ¹³C NMR spectrum, the resonance of the thiocarbonyl carbon (C=S) is a key indicator of coordination. A significant upfield or downfield shift of this signal upon complexation confirms the coordination of the sulfur atom to the metal center.

An illustrative data table of expected IR spectral shifts for analogous N-aryl-N'-alkylthiourea complexes is provided below.

| Vibrational Mode | Free Ligand (cm⁻¹) | Monodentate S-Coordinated Complex (cm⁻¹) | Bidentate S,N-Coordinated Complex (cm⁻¹) |

| ν(N-H) | ~3300 | ~3300 (shifted) | Shifted or absent |

| ν(C-N) | ~1450 | ↑ (higher frequency) | ↑ (higher frequency) |

| ν(C=S) | ~750 | ↓ (lower frequency) | ↓ (lower frequency) |

Structural Analysis of Metal Complexes via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing unequivocal information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes of this compound, X-ray crystallography can confirm the coordination mode of the ligand. For example, in a monodentate complex, the crystal structure would show the metal ion bonded solely to the sulfur atom of the thiourea ligand. In contrast, a bidentate complex would reveal the formation of a chelate ring with the metal bonded to both a sulfur and a nitrogen atom.

The coordination geometry around the metal center is also elucidated. Depending on the metal ion and the stoichiometry of the complex, various geometries can be adopted, such as:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cu(I) with four-coordinate environments.

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral: Typically found for transition metals in a six-coordinate environment.

Crystal structures of related N,N'-disubstituted thiourea complexes have revealed both distorted tetrahedral and square planar geometries depending on the metal ion. researchgate.net For instance, copper(I) complexes with N,N'-disubstituted thioureas have been shown to adopt a distorted tetrahedral geometry with the ligand coordinating through the sulfur atom. researchgate.net

A hypothetical data table summarizing potential crystallographic data for a metal complex of this compound is presented below, based on findings for analogous compounds.

| Parameter | [M(this compound)₂Cl₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-S bond length (Å) | 2.3 - 2.5 |

| M-Cl bond length (Å) | 2.2 - 2.4 |

| S-M-S bond angle (°) | 90 - 110 |

| Cl-M-Cl bond angle (°) | 90 - 100 |

| Coordination Geometry | Distorted Tetrahedral/Square Planar |

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of metal complexes are governed by the nature of the metal ion, its oxidation state, and the ligand field environment.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes in a suitable solvent provide information about the electronic transitions and can help in determining the coordination geometry.

Intra-ligand transitions: These are typically high-energy bands observed in the ultraviolet region, corresponding to π → π* and n → π* transitions within the thiourea ligand and the biphenyl moiety. These bands may show a slight shift upon coordination.

d-d transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands are observed in the visible or near-infrared region. The position and number of these bands are characteristic of the d-orbital splitting, which in turn depends on the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands: These are often intense bands that can obscure the weaker d-d transitions. They arise from the transfer of electrons between the metal and ligand orbitals.

For instance, the electronic spectrum of a Cu(II) complex of a thiourea derivative might display a broad d-d band in the visible region, consistent with a distorted octahedral or square planar geometry. nih.gov

Magnetic Properties: Magnetic susceptibility measurements at room temperature can be used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center. This is particularly useful for distinguishing between different spin states (high-spin vs. low-spin) in certain coordination geometries, such as octahedral. The magnetic moment can be calculated using the spin-only formula, and deviations from this value can indicate orbital contributions or magnetic exchange interactions in polynuclear complexes.

Theoretical Investigations of Metal-Ligand Bonding and Stability

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the nature of metal-ligand bonding and the stability of complexes.

DFT calculations can be employed to:

Optimize the molecular geometry of the complexes in the gas phase or in solution (using continuum solvation models). The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography.

Analyze the electronic structure of the complexes, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex.

Investigate the nature of the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis. This can quantify the extent of covalent and ionic character in the M-S and M-N bonds.

Calculate vibrational frequencies to aid in the assignment of experimental IR spectra.

Predict electronic absorption spectra using Time-Dependent DFT (TD-DFT), which can help in the interpretation of experimental UV-Vis spectra by identifying the nature of the electronic transitions (d-d, MLCT, LMCT, intra-ligand).

Theoretical studies on related thiourea complexes have shown that the deprotonation of the ligand generally increases the binding affinity for metal cations. Furthermore, topological analyses of the electron density can indicate that the metal-ligand bonds possess a degree of covalent character.

Organocatalytic Applications and Mechanistic Investigations of 1 Biphenyl 2 Yl 3 Methylthiourea Derivatives

1-Biphenyl-2-yl-3-methylthiourea as a Hydrogen Bond Donor Catalyst

The catalytic prowess of this compound is fundamentally rooted in the capacity of its N-H protons to form strong hydrogen bonds with electrophilic substrates. This non-covalent interaction effectively lowers the energy of the transition state, thereby accelerating the reaction rate. The biphenyl (B1667301) moiety, with its steric bulk and electronic properties, plays a crucial role in creating a specific binding pocket and influencing the catalyst's solubility and stability.

The strength of the hydrogen bond donation is a key determinant of catalytic activity. In thioureas, the presence of the sulfur atom, which is less electronegative than oxygen, results in a more polarized N-H bond compared to ureas, making them more acidic and potent hydrogen bond donors. This enhanced acidity is a critical feature that underpins the catalytic efficacy of thiourea (B124793) derivatives. Theoretical studies on related systems have shown that bifunctional hydrogen bond donor catalysts, such as thioureas, can lower the reaction barrier for processes like the Diels-Alder reaction by a significant margin. nih.gov

Roles as Brønsted Acid Organocatalyst in Organic Transformations

Beyond its role as a hydrogen bond donor, this compound can also function as a Brønsted acid catalyst. In this capacity, the thiourea protonates a substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. This mode of activation is particularly relevant in reactions involving the activation of carbonyls, imines, and other Lewis basic functional groups.

While direct data on this compound is scarce, studies on analogous N-aryl-N'-alkylthioureas demonstrate their competence in various organic transformations. For instance, more complex bifunctional thioureas containing a basic amine moiety alongside the thiourea unit can catalyze a wide array of reactions, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. rsc.org In these systems, the thiourea acts as the Brønsted acid to activate the electrophile, while the amine activates the nucleophile.

Mechanistic Pathways of Organocatalytic Reactions Mediated by Thiourea Derivatives

The mechanistic pathways of reactions catalyzed by thiourea derivatives are often characterized by a dual activation model. The thiourea moiety activates the electrophile through hydrogen bonding, while a co-catalyst or a basic functionality within the catalyst itself activates the nucleophile.

For example, in the well-studied asymmetric Michael addition, a chiral bifunctional thiourea catalyst can deprotonate the nucleophile with its basic amine group, while the thiourea's N-H protons bind to and activate the nitro group of the nitroalkene electrophile. mdpi.com This simultaneous activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity.

Kinetic and spectroscopic studies on similar systems have provided valuable insights into these mechanisms. For instance, in the organocatalyzed Henry reaction, investigations have shown that the catalyst associates with the aldehyde substrate through its hydrogen-bonding groups. researchgate.net While the specific interactions of this compound have not been detailed in the literature, it is reasonable to infer that it would participate in similar electrophile activation pathways.

Asymmetric Catalysis Potential of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold opens the door to asymmetric catalysis, a critical tool for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Chiral analogues can be synthesized by employing a chiral amine or by introducing axial chirality in the biphenyl backbone.

While specific examples of chiral this compound are not prominently reported, the broader class of chiral biphenyl-based thioureas has demonstrated significant potential in asymmetric synthesis. For instance, C2-symmetric biphenyl-based bis(thiourea) organocatalysts have been successfully employed in the asymmetric Henry reaction, affording products with high yields and excellent enantioselectivities. researchgate.net

The following table illustrates the performance of a representative chiral biphenyl-based bis(thiourea) catalyst in the asymmetric Henry reaction between various aldehydes and nitromethane.

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 99 | 92 |

| 2 | 4-Chlorobenzaldehyde | 98 | 85 |

| 3 | 4-Bromobenzaldehyde | 99 | 88 |

| 4 | 2-Naphthaldehyde | 95 | 80 |

| 5 | 2-Thiophenecarboxaldehyde | 92 | 75 |

Data is for a representative C2-symmetric biphenyl-based bis(thiourea) organocatalyst and is intended to be illustrative of the potential of this class of catalysts. researchgate.net

The design of such chiral catalysts is a dynamic area of research, with efforts focused on tuning the steric and electronic properties of the catalyst to achieve higher efficiency and stereocontrol in a variety of organic transformations. The development of novel chiral thioureas continues to be a key focus in the advancement of asymmetric organocatalysis. mdpi.com

Exploration of Molecular Recognition and Mechanistic Biological Interactions of 1 Biphenyl 2 Yl 3 Methylthiourea

In Silico Molecular Docking Studies with Biomolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as 1-Biphenyl-2-yl-3-methylthiourea, might interact with a biological target at the molecular level. Studies on analogous biphenyl (B1667301) and thiourea (B124793) derivatives have revealed significant interactions with a variety of enzymes and receptors.

Thiourea derivatives have been successfully docked into the active sites of several enzymes, demonstrating their potential as inhibitors. For instance, various thiourea compounds have been studied for their inhibitory potential against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bohrium.com In silico molecular docking of biphenyl-4-carboxamide derivatives, which share the biphenyl moiety, has shown that these compounds can fit into the binding cavities of AChE, BChE, and urease, with their binding energies indicating a high affinity. bohrium.com Similarly, other thiourea derivatives have been docked against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway, revealing favorable binding interactions. researchgate.net

The biphenyl scaffold is also a common feature in ligands designed for various receptors. For example, antagonists for the histamine (B1213489) H3 receptor have been developed using a 4,4'-biphenyl fragment as a rigid core to ensure high binding affinity. nih.gov In the context of cancer, biphenyl backbone-based (bis)thiourea derivatives have been docked into the active site of DNA Gyrase A, an important bacterial enzyme, suggesting a potential mechanism for their antimicrobial activity. tandfonline.com

The predicted binding affinity of these related compounds is often quantified by the docking score or binding energy, with more negative values typically indicating a stronger interaction.

Table 1: Representative Molecular Docking Data for Biphenyl and Thiourea Analogs

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| Biphenyl-4-carboxamide derivatives | Acetylcholinesterase (AChE) | Varies by derivative | Not specified |

| Biphenyl-4-carboxamide derivatives | Butyrylcholinesterase (BChE) | Varies by derivative | Not specified |

| Biphenyl-4-carboxamide derivatives | Urease | Varies by derivative | Not specified |

| (Bis)thiourea derivatives | DNA Gyrase A | Varies by derivative | Not specified |

| Thiourea derivatives | Cyclooxygenase-1 (COX-1) | -6.43 to -101.83 (comparative) | Arg120, Tyr355 |

| Thiourea derivatives | Cyclooxygenase-2 (COX-2) | Varies by derivative | Not specified |

| Thiourea derivatives | 5-Lipoxygenase (5-LOX) | Varies by derivative | Not specified |

Note: The data in this table is illustrative and compiled from studies on various biphenyl and thiourea derivatives, not specifically this compound. The range of docking scores highlights the dependence on the specific derivative and target.

Mechanistic Probing of Biological Activity at the Molecular Level (e.g., Enzyme Inhibition Mechanisms, DNA/Protein Binding)

The biological activities of thiourea and biphenyl derivatives are often rooted in their ability to interact with and modulate the function of key biomolecules. Mechanistic studies have shed light on how these interactions occur at the molecular level.

Enzyme Inhibition: Many thiourea derivatives function as enzyme inhibitors. The mechanism often involves the thiocarbonyl group (C=S) forming hydrogen bonds or other interactions with amino acid residues in the active site of the enzyme. For instance, the inhibition of cholinesterases by certain thiourea derivatives has been demonstrated, with some compounds showing moderate inhibitory activity. nih.govnih.gov The antibacterial mechanism of some thiourea analogs is proposed to be the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. nih.gov

Protein-Protein Interaction Inhibition: The biphenyl moiety can serve as a scaffold to disrupt protein-protein interactions (PPIs). For example, derivatives of 1,4-bis(arylsulfonamido)-benzene and naphthalene (B1677914) containing a biphenyl group have been identified as inhibitors of the Keap1-Nrf2 PPI, which is a critical pathway in the cellular response to oxidative stress. nih.gov

The specific mechanism of action for this compound would depend on the three-dimensional arrangement of its biphenyl and methylthiourea groups, which would dictate its preferred binding partners and modes of interaction.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For biphenyl and thiourea derivatives, several SAR studies have provided valuable insights.

In a series of biphenyl H3 receptor antagonists, the nature and position of substituents on the biphenyl rings, as well as the length of the linker connecting the biphenyl scaffold to other groups, were found to significantly impact binding affinity. nih.gov For inhibitors of the Keap1-Nrf2 protein-protein interaction, the introduction of a biphenyl ring in place of a benzyl (B1604629) group led to a slight improvement in inhibitory potency. nih.gov However, modifications to the linker length in these biphenyl derivatives resulted in a reduction in activity, highlighting the precise spatial requirements for effective binding. nih.gov

For thiourea derivatives, SAR studies have shown that the nature of the substituents on the nitrogen atoms is critical for activity. For example, in a series of N-benzoyl-N'-phenylthiourea derivatives tested for anticancer activity, the addition of chloro groups at specific positions on the phenyl ring increased their cytotoxic effects. nih.gov The presence of electron-withdrawing groups on aryl-substituted thioureas has also been shown to enhance antibacterial activity. nih.gov

These studies suggest that for this compound, the rotational angle between the two phenyl rings of the biphenyl group and the nature of the substitution on the thiourea nitrogen atoms would be key determinants of its biological activity.

Computational Predictions of Target-Ligand Interactions and Binding Affinities

Computational methods are increasingly used to predict how a ligand will interact with its target and to estimate the strength of this interaction (binding affinity). For analogs of this compound, computational studies have provided valuable predictions.

In silico models have been used to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of biphenyl backbone-based (bis)thiourea derivatives, suggesting good oral bioavailability for many of these compounds. tandfonline.com Molecular dynamics simulations, a more advanced computational technique, have been employed to study the stability of ligand-receptor complexes over time. For instance, simulations of thiourea derivatives with the receptor binding domain of the SARS-CoV-2 spike protein have helped to understand the conformational behavior and stability of the interaction. nih.gov

The binding affinity, often expressed as a free energy of binding (ΔG) or an inhibition constant (Ki), can also be computationally estimated. Lower binding free energy values indicate a more stable complex. For example, in silico studies of 1-benzyl-3-benzoylurea analogs against VEGFR-2, a key protein in angiogenesis, have predicted favorable binding energies for several derivatives. researchgate.net

Table 2: Computationally Predicted Properties of Analogs

| Compound/Analog Class | Predicted Property | Method | Finding |

| Biphenyl (bis)thiourea derivatives | ADME Properties | In silico prediction | Good oral bioavailability suggested. tandfonline.com |

| Thiourea derivatives | Ligand-Receptor Stability | Molecular Dynamics Simulation | Stable interactions with target proteins observed. nih.gov |

| 1-Benzyl-3-benzoylurea analogs | Binding Affinity (vs. VEGFR-2) | Molecular Docking | Favorable binding energies predicted. researchgate.net |

Disclaimer: The information presented in this article is based on research conducted on structurally similar compounds to this compound. The specific properties and biological activities of this compound itself may differ and would require direct experimental investigation.

Advanced Applications and Future Research Directions of 1 Biphenyl 2 Yl 3 Methylthiourea

Potential in Chemosensor Development and Molecular Sensing

Thiourea (B124793) derivatives are recognized for their exceptional ability to act as chemosensors for various analytes, including anions and metal ions. nih.govtandfonline.com This capability is attributed to the presence of nucleophilic sulfur and nitrogen atoms that can engage in hydrogen bonding and coordination interactions. nih.govtandfonline.com The core structure of 1-Biphenyl-2-yl-3-methylthiourea, featuring a thiourea group, makes it a promising candidate for the development of highly selective and sensitive sensors.

The general mechanism for thiourea-based chemosensors involves the interaction of the thiourea moiety with the target analyte. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorescent sensing). nih.govtandfonline.com For instance, the binding of an anion to the N-H protons of the thiourea can induce a change in the electronic properties of the molecule, resulting in a visible color change or a "turn-on" or "turn-off" fluorescent response. researchgate.net

In the context of this compound, the biphenyl (B1667301) scaffold can be strategically functionalized to enhance its sensing properties. The introduction of specific recognition sites or signaling units onto the biphenyl rings could lead to the development of sensors with high specificity for particular analytes. Research has shown that modifying the substituents on the phenyl rings of thiourea derivatives can fine-tune their binding affinity and selectivity. wikipedia.org

Table 1: Potential Analytes for this compound-Based Chemosensors

| Analyte Class | Specific Examples | Potential Sensing Mechanism |

| Anions | Cyanide (CN⁻), Acetate (AcO⁻), Fluoride (F⁻) | Hydrogen bonding with thiourea N-H protons tandfonline.com |

| Metal Ions | Copper (Cu²⁺), Mercury (Hg²⁺), Zinc (Zn²⁺) | Coordination with sulfur and nitrogen atoms tsijournals.comacs.org |

| Neutral Molecules | ATP, Pollutants | Host-guest interactions nih.govtandfonline.com |

The development of chemosensors based on this compound holds significant promise for applications in environmental monitoring, biomedical diagnostics, and industrial process control. Future research will likely focus on the synthesis of derivatives with tailored properties for the detection of specific and challenging analytes.

Exploration in Optoelectronic or Responsive Material Development

The unique molecular structure of this compound, combining a rigid biphenyl unit with a flexible thiourea linker, suggests its potential for use in the development of advanced materials with interesting optoelectronic and responsive properties. The biphenyl core is a well-known chromophore, and its electronic properties can be modulated by the thiourea substituent.

The global biphenyl market is projected to experience significant growth, driven by its increasing use in various industries, including electronics. marketresearch.comopenpr.com Biphenyl's inherent strength and conductivity make it suitable for high-performance electronic devices. marketresearch.com The incorporation of a thiourea group could introduce additional functionalities, such as the ability to respond to external stimuli like light, heat, or the presence of specific chemical species.

For example, the hydrogen-bonding capabilities of the thiourea moiety could be exploited to create self-assembling materials or liquid crystals. The interaction between the thiourea groups of adjacent molecules could lead to the formation of ordered structures with anisotropic optical or electronic properties. Furthermore, the interaction of the thiourea group with metal ions could be used to create metallo-supramolecular polymers with tunable photophysical or electronic characteristics.

Catalytic Applications in Heterogeneous Systems

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgrsc.org This mode of catalysis, often referred to as "Brønsted acid catalysis," allows for the acceleration of a wide range of organic reactions under mild and environmentally friendly conditions. acs.org The two N-H groups of the thiourea can form a bidentate hydrogen bond with an electrophile, increasing its reactivity towards a nucleophile. wikipedia.org

The compound this compound, with its thiourea functionality, is a prime candidate for exploration in catalysis. The biphenyl scaffold can provide steric bulk and a defined chiral environment when appropriately substituted, which is crucial for achieving high enantioselectivity in asymmetric reactions. libretexts.org

Immobilizing this compound or its derivatives onto a solid support, such as silica (B1680970) gel or a polymer resin, would lead to the development of heterogeneous catalysts. These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, recyclability, and suitability for continuous flow processes, which are highly desirable in industrial applications.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Role of the Catalyst | Potential Advantages |

| Michael Addition | Activation of the electrophile (e.g., nitroolefin) | High enantioselectivity with chiral derivatives libretexts.org |

| Mannich Reaction | Activation of the imine | Mild reaction conditions libretexts.org |

| Strecker Synthesis | Activation of the imine for cyanide addition | Access to chiral α-amino acids libretexts.org |

| Tetrahydropyranylation | Brønsted acid catalysis for alcohol protection | Metal-free and mild conditions acs.org |

The design of chiral bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a basic site (e.g., an amine), has proven to be a powerful strategy for asymmetric synthesis. libretexts.orgchemrxiv.org Future research on this compound could involve the incorporation of a basic moiety onto the biphenyl backbone to create highly efficient and selective bifunctional catalysts.

Design and Synthesis of Novel this compound Architectures

The versatility of the this compound scaffold provides a platform for the design and synthesis of a wide array of novel molecular architectures with tailored properties. By systematically modifying the biphenyl and thiourea components, researchers can fine-tune the electronic, steric, and binding properties of the molecule.

One avenue of exploration is the synthesis of macrocyclic or cage-like structures incorporating the this compound unit. Such architectures could exhibit unique host-guest chemistry, acting as receptors for specific molecules or ions. The biphenyl units can provide a rigid framework, while the thiourea groups can offer flexible binding sites.

Another promising direction is the synthesis of polymers containing the this compound moiety in the main chain or as a pendant group. These polymers could possess interesting properties for applications in areas such as membranes, sensors, or controlled-release systems.

The synthesis of derivatives with extended π-conjugated systems, by introducing additional aromatic or unsaturated groups onto the biphenyl backbone, could lead to materials with enhanced photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of novel biphenyl urea (B33335) derivatives has already shown promise in developing potent inhibitors for biological targets like VEGFR-2. rsc.orgnih.gov Similar strategies could be applied to thiourea derivatives.

Prospects for Interdisciplinary Research and Advanced Methodological Development

The multifaceted nature of this compound opens up exciting opportunities for interdisciplinary research, bridging chemistry, materials science, biology, and medicine.

In collaboration with materials scientists, chemists can explore the self-assembly behavior of this compound derivatives to create novel functional materials. The combination of experimental studies and computational modeling can provide a deeper understanding of the structure-property relationships in these materials.

In the biomedical field, the potential of this compound and its derivatives as therapeutic agents or diagnostic tools warrants further investigation. For example, thiourea derivatives have been studied for their enzyme inhibitory activity. nih.gov The design and synthesis of new biphenylurea/thiourea derivatives have shown potential as inhibitors of enzymes like VEGFR-2, which is implicated in angiogenesis and cancer. nih.gov

The development of advanced analytical and spectroscopic techniques will be crucial for characterizing the properties and behavior of these complex molecules. Techniques such as advanced NMR spectroscopy, X-ray crystallography, and time-resolved fluorescence spectroscopy can provide detailed insights into the structure, dynamics, and function of this compound-based systems.

Q & A

Q. What are the optimal synthetic routes for 1-Biphenyl-2-yl-3-methylthiourea, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling biphenyl-2-amine with methyl isothiocyanate under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during initial mixing to prevent side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to enhance solubility and reaction efficiency.

- pH Control : Neutral to slightly basic conditions (pH 7–8) minimize decomposition of the thiourea group.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of biphenyl protons (6.8–7.6 ppm) and the thiourea NH signal (~10 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak [M+H] at m/z 257.3 .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer :

- Modeling : Use software like Gaussian or ORCA to compute electron density, HOMO-LUMO gaps, and electrostatic potential surfaces.

- Functional Selection : The B3LYP hybrid functional with a 6-311++G(d,p) basis set balances accuracy and computational cost.

- Validation : Compare predicted vibrational frequencies (e.g., C=S stretch ~1250 cm) with experimental IR/Raman data .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?

- Methodological Answer :

- Error Analysis : Check basis set adequacy and solvent effects (e.g., PCM model for solvation).

- Experimental Cross-Validation : Use X-ray crystallography (e.g., SHELXL refinement) to resolve structural ambiguities.

- Data Triangulation : Combine DFT, spectroscopic data, and crystallographic results to identify systematic biases .

Q. How do substituent variations in thiourea derivatives affect their biological activity, and what methods assess this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea) via:

- Bioassays : Measure IC in enzyme inhibition assays (e.g., urease or kinase targets).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins.

- Solubility Studies : Measure logP values (shake-flask method) to correlate hydrophobicity with activity .

Q. What are the best practices for determining the crystal structure of this compound using X-ray diffraction and SHELX software?

- Methodological Answer :

- Data Collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution via direct methods. Key steps: